4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-IODOPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINE is a complex organic compound characterized by the presence of iodine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons . The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as Suzuki–Miyaura coupling, which is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions, can be employed . This method is favored for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
N-(4-IODOPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(4-IODOPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-IODOPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINE exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl and iodine groups play a crucial role in its reactivity and binding affinity to various substrates. These interactions can modulate biological pathways and influence the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A compound with similar trifluoromethyl groups used in various chemical reactions.
N-(2,2,2-Trifluoro-1-(phenylimino)ethyl)benzimidamide: Another compound with trifluoromethyl groups, known for its biological activities.
Uniqueness
N-(4-IODOPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINE stands out due to its unique combination of iodine, methoxy, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C13H9F6IN4O2 |
---|---|
Molecular Weight |
494.13 g/mol |
IUPAC Name |
4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H9F6IN4O2/c1-25-10-22-9(21-7-4-2-6(20)3-5-7)23-11(24-10)26-8(12(14,15)16)13(17,18)19/h2-5,8H,1H3,(H,21,22,23,24) |
InChI Key |
GDOGZXFVELTBLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=C(C=C2)I)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.